2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692099
InChI: InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

CAS No.:

Cat. No.: VC16692099

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid -

Specification

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name 2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid
Standard InChI InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)
Standard InChI Key SSKKXRIKYHEFTJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol . Its IUPAC name, 2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid, reflects the presence of a cyclohexyl substituent, an ethoxy-oxobutanyl chain, and a propanoic acid group. The SMILES notation (CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O) and InChIKey (SSKKXRIKYHEFTJ-UHFFFAOYSA-N) provide precise representations of its stereochemistry and bonding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₇NO₄
Molecular Weight285.38 g/mol
IUPAC Name2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O
InChIKeySSKKXRIKYHEFTJ-UHFFFAOYSA-N

Structural Features

The molecule’s backbone consists of a four-carbon butan-2-yl chain substituted with a cyclohexyl group at the fourth position. An ethoxy-oxo moiety at the first position and an amino-propanoic acid group at the second position complete the structure. The cyclohexyl ring introduces hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding, influencing solubility and reactivity .

Synthesis and Manufacturing

Synthesis Pathways

Synthesis typically involves multi-step organic reactions:

  • Cyclohexyl Group Introduction: Alkylation or Friedel-Crafts acylation to attach the cyclohexyl moiety to a butanoyl precursor.

  • Ethoxy Ester Formation: Esterification of the oxobutanyl chain using ethanol under acidic conditions.

  • Amino-Propanoic Acid Coupling: Peptide coupling reagents (e.g., DCC or EDC) facilitate the attachment of the amino-propanoic acid group.

Industrial Production

Nanjing Shizhou Biology Technology Co., Ltd. is a documented supplier, offering the compound for research purposes. Production scales likely involve batch processes under inert atmospheres to prevent degradation .

Table 2: Supplier Information

SupplierLocationPurityStorage Conditions
Nanjing Shizhou Biology Technology Co., Ltd.ChinaNot specifiedDark, inert atmosphere, room temperature

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing peptidomimetics or prodrugs. Its ester group can be hydrolyzed in vivo to release active carboxylic acid derivatives.

Targeted Drug Delivery

Functionalization of the amino group enables conjugation to antibodies or nanoparticles, enhancing tissue-specific delivery in antibody-drug conjugates (ADCs) .

Future Research Directions

  • Biological Screening: Systematic in vitro assays to evaluate antimicrobial, antiviral, and anticancer properties.

  • Synthetic Optimization: Development of greener synthesis routes using biocatalysts or flow chemistry.

  • Derivatization Studies: Exploring modifications to the cyclohexyl or ethoxy groups to enhance bioavailability or target specificity .

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